molecular formula C34H32N2O5 B13793452 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester CAS No. 70815-08-6

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester

Cat. No.: B13793452
CAS No.: 70815-08-6
M. Wt: 548.6 g/mol
InChI Key: ALDPOYJLFWNGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, which contributes to its stability and reactivity. It is commonly used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various therapeutic and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester lies in its specific combination of functional groups and spiro linkage, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

70815-08-6

Molecular Formula

C34H32N2O5

Molecular Weight

548.6 g/mol

IUPAC Name

ethyl 2'-anilino-6'-(diethylamino)-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C34H32N2O5/c1-5-36(6-2)24-14-16-27-31(19-24)40-30-17-21(4)29(35-23-11-9-8-10-12-23)20-28(30)34(27)26-15-13-22(32(37)39-7-3)18-25(26)33(38)41-34/h8-20,35H,5-7H2,1-4H3

InChI Key

ALDPOYJLFWNGRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.